1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a methylisoxazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the methylisoxazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-methylisoxazole with suitable aldehydes and β-naphthol in the presence of a catalyst like bismuth (III) trifluoromethanesulfonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: A precursor in the synthesis of various heterocyclic compounds.
N-(5-methylisoxazol-3-yl)malonamide: Known for its polymorphic forms and supramolecular structures.
Uniqueness
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core and a methylisoxazole substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-5-3-6(14-17-5)8-7-9(15(2)13-8)11-4-12-10(7)16/h3-4H,1-2H3,(H,11,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHZJMVMZNIICM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN(C3=C2C(=O)NC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733708 |
Source
|
Record name | 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260876-64-9 |
Source
|
Record name | 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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